

# 4-Chloro-6-methoxypyrimidine reactivity profile

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxypyrimidine

Cat. No.: B185298

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An In-Depth Technical Guide to the Reactivity Profile of **4-Chloro-6-methoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Chloro-6-methoxypyrimidine** is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic importance stems from the versatile reactivity of the pyrimidine core, which is modulated by the chloro and methoxy substituents. This guide provides a comprehensive analysis of the reactivity profile of **4-chloro-6-methoxypyrimidine**, with a focus on its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and an exploration of its applications in drug development are presented to equip researchers with the knowledge to effectively utilize this valuable synthetic intermediate.

## Introduction: The Strategic Importance of 4-Chloro-6-methoxypyrimidine

**4-Chloro-6-methoxypyrimidine**, with the chemical formula  $C_5H_5ClN_2O$ , is a white crystalline solid that serves as a key intermediate in the synthesis of a wide array of biologically active compounds, including antitumor, antiviral, and antihypertensive agents[1]. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes it susceptible to a

range of chemical transformations. This guide will delve into the core reactivity principles that govern the chemical behavior of **4-chloro-6-methoxypyrimidine**.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-chloro-6-methoxypyrimidine** is provided in the table below.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O <sup>[1][2]</sup>
Molecular Weight	144.56 g/mol <sup>[2]</sup>
Appearance	White crystal or crystalline powder <sup>[1]</sup>
Boiling Point	80°C/18mmHg (lit.) <sup>[1]</sup>
Solubility	Soluble in organic solvents such as ethanol, ether, and dimethylformamide <sup>[1]</sup>
CAS Number	26452-81-3 <sup>[2]</sup>

## Core Reactivity Principles: An Electron-Deficient Heterocycle

The reactivity of **4-chloro-6-methoxypyrimidine** is fundamentally dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, significantly reducing the electron density of the aromatic system. This inherent electron deficiency is further amplified by the inductive effect of the chlorine atom at the C4 position. Consequently, the pyrimidine ring in this molecule is highly activated towards nucleophilic attack.

The methoxy group at the C6 position, being an electron-donating group, can influence the regioselectivity of certain reactions, although the activating effect of the chloro group and the ring nitrogens generally dominates the reactivity profile.

## Key Transformations: A Synthetic Workhorse

The strategic placement of the chloro and methoxy groups on the pyrimidine ring allows for a diverse range of chemical transformations. The most prominent of these are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): A Gateway to Functionalization

The electron-deficient nature of the **4-chloro-6-methoxypyrimidine** ring makes it highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). This reaction class is a cornerstone for introducing a wide variety of functional groups onto the pyrimidine core.

### Mechanism and Regioselectivity:

The S<sub>N</sub>Ar reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

For pyrimidine systems, nucleophilic substitution is generally favored at the C4 and C6 positions over the C2 position. In the case of 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position<sup>[3]</sup>. This preference can be explained by considering the stability of the Meisenheimer intermediate, where the negative charge can be effectively delocalized by the adjacent nitrogen atom.

### Experimental Protocol: Synthesis of a 4-Amino-6-methoxypyrimidine Derivative

This protocol provides a general method for the nucleophilic aromatic substitution of **4-chloro-6-methoxypyrimidine** with an amine.

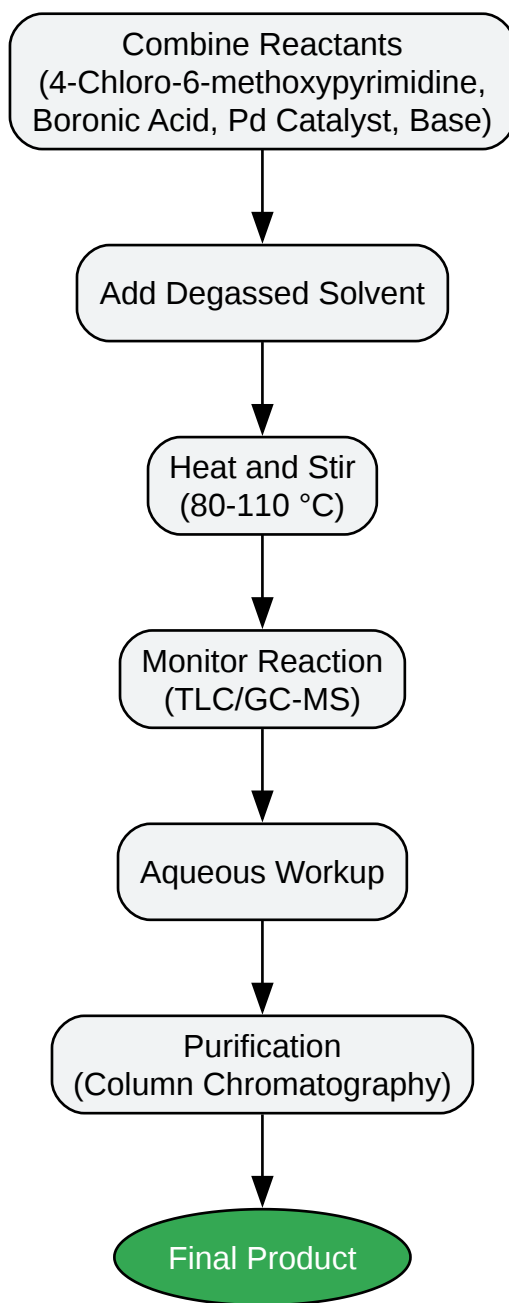
#### Materials:

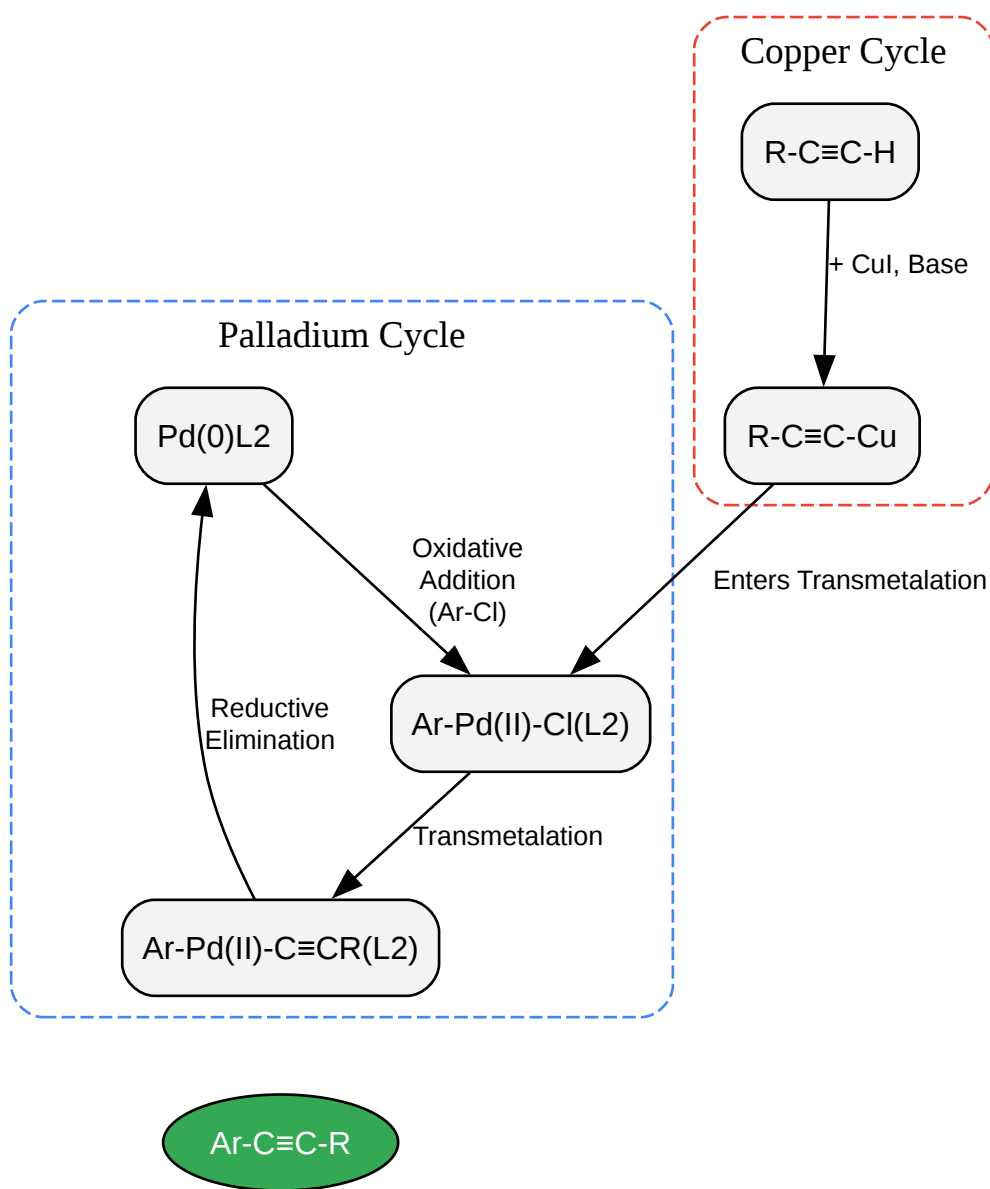
- **4-Chloro-6-methoxypyrimidine**
- Desired primary or secondary amine (1.2 equivalents)

- Suitable solvent (e.g., ethanol, isopropanol, or DMF)
- Base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) (optional, depending on the amine)

Procedure:

- In a round-bottom flask, dissolve **4-chloro-6-methoxypyrimidine** (1.0 equivalent) in the chosen solvent.
- Add the amine (1.2 equivalents) and the base (if required).
- Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid and wash it with a cold solvent.
- If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography on silica gel.





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## Sources

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